molecular formula C8H10O2S B1330138 1-(2-Furfurylthio)propanone CAS No. 58066-86-7

1-(2-Furfurylthio)propanone

Cat. No. B1330138
CAS RN: 58066-86-7
M. Wt: 170.23 g/mol
InChI Key: WWWHLSMCOBIZNV-UHFFFAOYSA-N
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Description

1-(2-Furfurylthio)propanone is a compound that is related to furan derivatives, which are known for their presence in various chemical reactions and synthesis processes. Although the provided papers do not directly discuss 1-(2-Furfurylthio)propanone, they do provide insights into the chemistry of furan and thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 1-(2-Furfurylthio)propanone.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is a method that does not require transition metals or oxidants, leading to highly functionalized polyheterocyclic compounds . Another approach involves the stereoselective photochemical addition to furanones, as demonstrated in the synthesis of a ligand for an HIV protease inhibitor . Additionally, regiocontrolled formation of furanones from 2-butyne-1,4-diol derivatives has been reported, which includes selective hydration and cyclization steps . These methods highlight the versatility of furan derivatives in synthesis and could potentially be applied to the synthesis of 1-(2-Furfurylthio)propanone.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the crystal and molecular structure of a dimeric form of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a cyclic acetal-hemiacetal structure formed by self aldol condensation . Similarly, the structural study of 1-(2-furoyl)-3-phenylthiourea derivatives using X-ray powder diffraction shows the dihedral angles and hydrogen bonding interactions that stabilize the molecular structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Furfurylthio)propanone, which may also exhibit unique conformational and bonding characteristics.

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. For instance, a simple route to 1-R-3-(2-indolyl)-1-propanones involves recyclization of furan derivatives . The base-mediated synthesis of 2-trifluoromethylated furans from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone demonstrates the functional group tolerance of furan compounds . Moreover, the oxidation of furfural to 2(5H)-furanone and its subsequent transformations in aqueous solutions, including hydrolysis and complex formation, are indicative of the reactivity of furanones . These reactions could be relevant to the chemical behavior of 1-(2-Furfurylthio)propanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their synthesis and molecular structure. For example, the stability of 2-trifluoromethylated furans in sulfuric acid suggests that furan derivatives can exhibit significant chemical stability under acidic conditions . The synthesis of 2(5H)-furanone derivatives containing bis-1,2,3-triazole structure and their characterization through various spectroscopic techniques provide insights into the physical properties of these compounds . Additionally, the antitumor activities of novel 2(5H)-furanone derivatives containing dithiocarbamate highlight the potential biological properties of furanones . These aspects are crucial for understanding the behavior of 1-(2-Furfurylthio)propanone in different environments.

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions

    • Butin et al. (2007) described a method to synthesize 1-R-3-(2-indolyl)-1-propanones using 2-(2-aminobenzyl)furan derivatives, demonstrating the use of furan derivatives in complex organic syntheses (Butin et al., 2007).
    • Watanabe et al. (1989) developed a one-pot process to synthesize various furan derivatives, including the use of 3-(phenylthio)propenal, highlighting the diverse applications of furan compounds in chemical synthesis (Watanabe et al., 1989).
  • Food Chemistry and Flavor Studies

    • Hofmann and Schieberle (1998) explored the formation of intense food odorants, including 2-furfurylthiol, by heating mixtures of precursors. This study underscores the relevance of furan derivatives in understanding food flavors and aroma compounds (Hofmann & Schieberle, 1998).
  • Catalysis and Reaction Mechanisms

    • Pushkarev et al. (2012) investigated the vapor-phase transformations of furfural over platinum nanoparticles, revealing the structure sensitivity of reactions involving furan compounds. This study highlights the role of furan derivatives in catalytic processes (Pushkarev et al., 2012).
  • Pharmaceutical and Medicinal Chemistry

    • The synthesis of 1-Hydroxy-3-Phenyl-2-Propanone, as reported by Waters et al. (2003), illustrates the use of furan derivatives in creating intermediates for pharmaceutical applications (Waters et al., 2003).
  • Biocatalysis and Enzymatic Reactions

    • Choi et al. (2010) conducted a study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, showcasing the potential of furan derivatives in biocatalysis and enzymatic reactions (Choi et al., 2010).
  • Environmental and Sensor Applications

    • Mondal et al. (2018) reported on the development of a chemiresistive sensor for 2-propanone detection, indicating the relevance of furan derivatives in environmental monitoring and sensor technology (Mondal et al., 2018).
  • Polymer Chemistry and Material Science

properties

IUPAC Name

1-(furan-2-ylmethylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWHLSMCOBIZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866668
Record name 1-(2-Furfurylthio)propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow clear liquid; Roasted coffee aroma
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in organic solvents, Soluble (in ethanol)
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-(2-Furfurylthio)propanone

CAS RN

58066-86-7
Record name 1-[(2-Furanylmethyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58066-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furfurylthio)propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58066-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16481
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Furfurylthio)propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-FURFURYLTHIO)PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82RWM3F7T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food additives and Flavourings of the EFSA was requested to update Flavouring Group Evaluation 13 using the Procedure as outlined in Commission Regulation ( EC ) …
Number of citations: 7 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 27 flavouring substances in the …
Number of citations: 14 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
FE PANEL, RL SMITH, SM COHEN, S FUKUSHIMA… - leffingwell.com
25. GRAS Flavoring Substances. This list of substances will appear in the 25th publication authored by the Expert Panel of the Flavor and Extract Manufacturers Association on recent …
Number of citations: 2 www.leffingwell.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 7 efsa.onlinelibrary.wiley.com
AN Buerger, A Massarsky, A Russell, N Zoghby… - Computational …, 2023 - Elsevier
Read-across and chemical grouping approaches are increasingly utilized in risk assessment and regulatory submissions. The European Food Safety Authority (EFSA) has established …
Number of citations: 0 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 6 efsa.onlinelibrary.wiley.com

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